tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate
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Overview
Description
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a methoxyacetyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-methoxyacetyl)cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Scientific Research Applications
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparison with Similar Compounds
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-(2-oxiranylmethyl)carbamate: This compound has a similar structure but with an oxiranylmethyl group instead of a methoxyacetyl group.
This compound: This compound is structurally similar but may have different functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties.
Biological Activity
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₃H₁₉N₁O₃
- CAS Number: 1027338-34-6
This compound features a cyclopropyl ring, which is significant in medicinal chemistry for its ability to enhance biological activity through structural rigidity and unique steric properties.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor . Preliminary studies suggest that it may inhibit specific enzymes, potentially affecting various metabolic pathways. The exact molecular interactions are still under investigation, but it is hypothesized that the compound interacts with enzyme active sites, altering their function and leading to downstream biological effects .
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on several enzymes, particularly those involved in cancer pathways. For instance, it has been associated with the modulation of c-MET kinase activity, which plays a crucial role in cell proliferation and survival in various cancers .
Table 1: Summary of Enzyme Inhibition Studies
Anti-Cancer Potential
The compound has shown promise in preclinical studies as a potential anti-cancer agent. It is reported to exhibit selective inhibition of c-MET kinase, which is implicated in several hyperproliferative diseases including various forms of cancer such as breast and lung cancers .
Case Study: c-MET Inhibition in Cancer Models
In a study involving human cancer cell lines, this compound demonstrated significant inhibition of cell growth at micromolar concentrations. The compound's efficacy was evaluated using cell viability assays and Western blot analyses to assess downstream signaling pathways affected by c-MET inhibition.
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential therapeutic applications:
- In vitro Studies: The compound was tested against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating moderate potency as an anti-cancer agent.
- Mechanistic Studies: Further studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, reinforcing its potential as a therapeutic agent .
Properties
IUPAC Name |
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(5-6-11)8(13)7-15-4/h5-7H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSFFOCJVUPVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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